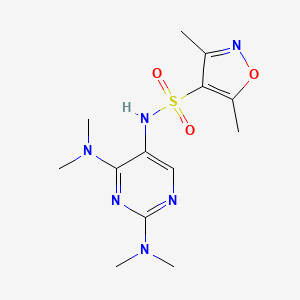

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and isoxazole rings suggests that this compound could have a planar structure. The electron-donating dimethylamino groups could increase the electron density on the pyrimidine ring, potentially affecting its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine and isoxazole rings, as well as the electron-donating dimethylamino groups. It could undergo a variety of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and addition-elimination reactions .Scientific Research Applications

Synthons for Various Heterocycles

The compound, due to its N,N-dimethylenamino ketones, can act as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . This makes it a valuable tool in the synthesis of a broad range of heterocyclic and fused heterocyclic derivatives .

Biomedical Applications

The N,N-dimethyl analogues of the compound have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Inhibitory Effects on Immune-Activated Nitric Oxide Production

The compound, particularly its 2-amino-4,6-dichloropyrimidine derivatives, has shown inhibitory effects on immune-activated nitric oxide production . This could potentially be used in the treatment of diseases where the immune system is overactive.

Antiviral Applications

2-amino-4,6-dichloropyrimidine, a derivative of the compound, has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . This represents a unique and very attractive mechanism of action for new antiviral drugs, especially in combination with other antiviral agents with the aim to suppress resistance development .

Inhibitors of Dihydrofolate Reductase (DHFR)

The pyrimidine heterocycle, a structural motif of the compound, is an elemental structural motif of several essential natural products and a number of synthetic drugs. It has been reported that 2,4-diamino-6-hydroxypyrimidine suppresses NO production in chicken macrophages . There is a large class of pharmacologically important pyrimidine derivatives that act as dihydrofolate reductase (DHFR) inhibitors .

Anti-HIV and Anti-HBV Activities

The compound’s derivatives have shown anti-HIV and anti-HBV activities , making it a potential candidate for the development of new antiviral drugs.

Mechanism of Action

properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O3S/c1-8-11(9(2)22-16-8)23(20,21)17-10-7-14-13(19(5)6)15-12(10)18(3)4/h7,17H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQXTCSBKFTTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate](/img/structure/B2745772.png)

![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2745774.png)

![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2745776.png)

![4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2745778.png)

![N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2745781.png)

![2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B2745785.png)